6-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
6-Hydroxy-3’-methyl-[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3’-methyl-[1,1’-biphenyl]-3-carbonitrile typically involves several steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include a base such as sodium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3’-methyl-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 6-oxo-3’-methyl-[1,1’-biphenyl]-3-carbonitrile.
Reduction: Formation of 6-hydroxy-3’-methyl-[1,1’-biphenyl]-3-amine.
Substitution: Formation of halogenated derivatives of the biphenyl compound.
Scientific Research Applications
6-Hydroxy-3’-methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3’-methyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-3’-methyl-[1,1’-biphenyl]-3-amine
- 6-Oxo-3’-methyl-[1,1’-biphenyl]-3-carbonitrile
- 3-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile
Uniqueness
6-Hydroxy-3’-methyl-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various applications .
Biological Activity
6-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Suzuki-Miyaura Coupling : This method utilizes a boronic acid derivative and an aryl halide in the presence of a palladium catalyst, yielding high efficiency and purity.
- Nucleophilic Substitution : The introduction of the hydroxyl and cyano groups can be achieved through nucleophilic attack on suitable precursors.
Antimicrobial Activity
Research indicates that derivatives of biphenyl compounds exhibit notable antimicrobial properties. In a study evaluating various compounds, this compound demonstrated significant antibacterial activity against several strains, including:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Bacillus cereus | 12 |
Escherichia coli | 11 |
Staphylococcus aureus | 14 |
Serratia marcescens | 16 |
These results suggest that the compound could serve as a potential lead in the development of new antibacterial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. A case study involving HeLa cells revealed:
- IC50 Values : The compound exhibited an IC50 value comparable to known anticancer agents, indicating potent cytotoxic activity.
- Mechanism of Action : The compound appears to inhibit key proteins involved in cell survival pathways, such as B-cell lymphoma 2 (BCL-2), promoting apoptosis .
Case Studies
- Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of various biphenyl derivatives, including this compound. It was found to significantly reduce cell viability in several cancer cell lines, with mechanisms involving cell cycle arrest and induction of apoptosis.
- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to targets associated with cancer cell proliferation, further supporting its potential as an anticancer agent .
Properties
IUPAC Name |
4-hydroxy-3-(3-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-3-2-4-12(7-10)13-8-11(9-15)5-6-14(13)16/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBDPYOYFTVNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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